molecular formula C16H12O6 B1231702 Fallacinol CAS No. 569-05-1

Fallacinol

Cat. No. B1231702
CAS RN: 569-05-1
M. Wt: 300.26 g/mol
InChI Key: WJXSYUJKJSOJOG-UHFFFAOYSA-N
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Description

Fallacinol, also known as Teloschistin, is an organic compound in the structural class of chemicals known as anthraquinones . It is found in some lichens, particularly in the family Teloschistaceae, as well as a couple of plants and non-lichen-forming fungi .


Synthesis Analysis

Fallacinol was first isolated from the lichen Oxneria fallax by Japanese chemists in 1936 . An alternative synthesis was proposed in 1984, using a methodology employing Diels–Alder additions of napthoquinones to mixed trimethylsilyl vinylketene acetals as a route to synthetic hydroxyanthraquinones .


Molecular Structure Analysis

Fallacinol has a molecular formula of C16H12O6 . Its IUPAC name is 1,8-Dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione .


Chemical Reactions Analysis

The research noted the slower-than-expected reaction rates during oxidation, suggesting a distinctive reactivity pattern for fallacinol, possibly due to its additional hydroxyl group .


Physical And Chemical Properties Analysis

Fallacinol has a molar mass of 300.266 g·mol −1 . It appears as orange needles and has a melting point of 244–246 °C (471–475 °F; 517–519 K) .

Scientific Research Applications

Anthraquinone Derivative Studies

Fallacinol, identified as an anthraquinone pigment, has been isolated from extracts of Xanthoria parientina. This study suggests its significance in the context of natural pigments and their chemical properties.

Resistance Studies in Mites

Research on Amblyseius fallacis, a predaceous mite, revealed insights into resistance to organophosphorus, potentially relevant in agricultural pest management. The study does not directly involve Fallacinol but explores related compounds and their biological interactions.

Lichen Secondary Metabolites Research

A computational study identified Fallacinol as a potential inhibitor of SARS-CoV-2, demonstrating the compound's potential in antiviral research.

Studies in Traditional Medicine

Fallacinol has been isolated from traditional medicinal plants like Reynoutria Japonica Houtt, indicating its importance in pharmacognosy and traditional medicine research.

Biochemical and Genetic Studies

While not directly involving Fallacinol, studies on tryptophan metabolism and genetics provide a broader context for understanding the biochemical pathways in which similar compounds might play a role.

properties

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-5,17-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXSYUJKJSOJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205430
Record name Fallacinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fallacinol

CAS RN

569-05-1
Record name Fallacinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fallacinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fallacinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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